Argopsin

Description

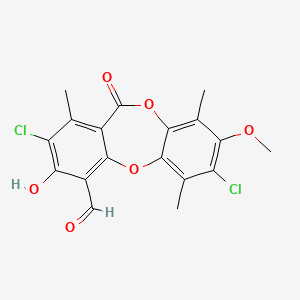

Structure

3D Structure

Properties

CAS No. |

52809-10-6 |

|---|---|

Molecular Formula |

C18H14Cl2O6 |

Molecular Weight |

397.2 g/mol |

IUPAC Name |

2,8-dichloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |

InChI |

InChI=1S/C18H14Cl2O6/c1-6-10-17(9(5-21)13(22)11(6)19)25-15-7(2)12(20)14(24-4)8(3)16(15)26-18(10)23/h5,22H,1-4H3 |

InChI Key |

SNNDIPJEAQAKTJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3OC2=O)C)OC)Cl)C |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3OC2=O)C)OC)Cl)C |

Other CAS No. |

52809-10-6 |

Synonyms |

1'-chloropannarin 1'-chloropannarine argopsin |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Argopsin

This compound, scientifically known as 1-chloropannarin, is a secondary metabolite predominantly derived from various lichen species, including Biatora cuprea and Micarea lignaria. This compound, with the chemical formula , was first isolated from the lichen Argopsis friesiana and exhibits intriguing biological properties that make it a subject of interest in scientific research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Specifically, it has shown significant in vitro activity against Leishmania at concentrations of 50 μg/ml . This property is particularly relevant given the rising concern over antibiotic resistance in bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study investigated the antimicrobial activities of lichen-derived compounds, including this compound. The results indicated that this compound exhibited promising inhibitory effects against both standard antibiotic-sensitive strains and multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis .

Photodynamic Therapy

This compound has been noted for its photohemolytic effects when activated by ultraviolet light at a wavelength of 366 nm. This characteristic suggests potential applications in photodynamic therapy (PDT), where light-sensitive compounds are used to target and destroy cancer cells or pathogens .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical studies. Its interactions with various biological systems can provide insights into metabolic pathways and the ecological roles of lichens as producers of secondary metabolites.

Natural Product Research

As a natural product derived from lichens, this compound contributes to the exploration of bioactive compounds in nature. Its study aids in understanding the chemical diversity within lichens and the potential for discovering new pharmaceuticals.

Comparative Data Table on this compound Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general principles for comparing lichen-derived metabolites can be applied based on taxonomic and functional similarities:

Table 1: Key Features of Argopsin and Hypothetically Similar Compounds

Key Contrasts:

Detection Methods : this compound’s identification relies on a rapid colorimetric reaction distinct from the UV-based methods used for lichen acids like usnic acid .

Taxonomic Uniqueness: Unlike broadly distributed compounds (e.g., melanin), this compound appears restricted to a single species, suggesting a specialized evolutionary adaptation .

Functional Hypotheses : While lichen acids often exhibit antimicrobial properties, this compound’s role may prioritize substrate adhesion or environmental stress mitigation due to its habitat specificity .

Preparation Methods

Reaction Conditions and Optimization

The synthesis is performed under mild conditions to avoid over-chlorination or degradation of the aromatic backbone. Pannarin is dissolved in glacial acetic acid, and chlorine gas is introduced at ambient temperature (20–25°C) with continuous stirring. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4–6 hours. Post-reaction, the mixture is diluted with ice-cold water, precipitating this compound as a crystalline solid. The crude product is purified through recrystallization using a methanol-water system, yielding a pure compound identical to natural this compound isolated from A. friesiana.

Key Parameters:

-

Solvent : Glacial acetic acid (optimal for solubility and reaction kinetics).

-

Chlorination Agent : Gaseous chlorine (provides electrophilic Cl⁺).

-

Temperature : Ambient (prevents side reactions).

-

Purification : Recrystallization in methanol-water (90:10 v/v).

Structural Confirmation through Spectroscopic Analysis

The identity and purity of synthetic this compound are rigorously validated using spectroscopic techniques, including mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and infrared (IR) spectroscopy. These methods corroborate the compound’s structure and distinguish it from pannarin and other chlorinated derivatives.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion cluster at m/z 396, 398, and 400 in a 9:6:1 ratio, characteristic of a dichlorinated compound. The isotopic pattern confirms the presence of two chlorine atoms, consistent with the molecular formula C₁₆H₁₁Cl₂O₆.

Infrared Spectroscopy

IR analysis identifies functional groups critical to this compound’s structure:

-

Aldehyde Stretch : A sharp peak at 1725 cm⁻¹ (C=O stretching).

-

Hydroxyl Groups : Broad absorption around 3500 cm⁻¹ (O–H stretching).

Comparative Analysis of Natural and Synthetic this compound

Synthetic this compound is indistinguishable from its natural counterpart through physicochemical and chromatographic comparisons. Both forms exhibit identical retention factors in TLC (Rₐ = 0.45, silica gel, ethyl acetate:hexane 3:7) and melting points (198–200°C). Furthermore, co-injection in high-performance liquid chromatography (HPLC) shows a single peak, confirming structural congruence.

Table 1: Physicochemical Properties of this compound

| Property | Natural this compound | Synthetic this compound |

|---|---|---|

| Melting Point (°C) | 198–200 | 198–200 |

| HPLC Retention (min) | 12.3 | 12.3 |

| TLC Rₐ | 0.45 | 0.45 |

| Molecular Formula | C₁₆H₁₁Cl₂O₆ | C₁₆H₁₁Cl₂O₆ |

Role in Pannarin Structure Revision

This compound’s synthesis resolved a longstanding discrepancy in pannarin’s proposed structure. Early studies (1941) incorrectly assigned pannarin’s substituents, but the successful chlorination to this compound validated a revised structure where the hydroxyl and methyl groups occupy adjacent positions on the aromatic ring. This correction was pivotal for understanding structure-activity relationships in lichen metabolites.

Analytical Techniques for Quality Control

Colorimetric Assays

This compound’s identity is further confirmed through specific color reactions:

Table 2: Diagnostic Color Reactions

| Reagent | Observation | Functional Group Detected |

|---|---|---|

| FeCl₃ (1% in EtOH) | Red precipitate | Phenolic –OH |

| p-Phenylenediamine | Orange solution | Aldehyde (–CHO) |

Challenges and Limitations in Synthesis

While the chlorination method is robust, scalability faces hurdles due to:

-

Pannarin Availability : Limited natural abundance necessitates synthetic pannarin, adding steps.

-

Chlorine Handling : Requires specialized equipment for gas containment.

-

Byproduct Formation : Minor dichlorinated byproducts necessitate careful purification.

Q & A

Q. How is Argopsin detected and quantified in lichen samples, and what methodological precautions are required?

this compound detection typically involves chemical reactivity assays (e.g., rapid orange-red reaction with specific reagents like potassium hydroxide (KOH) ). Advanced quantification methods include High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry. Researchers must standardize extraction protocols (e.g., using acetone or methanol solvents) and validate results against reference spectra to avoid false positives due to co-extracted lichen compounds. Sample preparation should account for lichen matrix complexity, including centrifugal partitioning to isolate this compound from secondary metabolites .

Q. What are the primary biological sources of this compound, and how should specimens be collected for reproducible analysis?

this compound is identified in lichens of the genus Halecania, notably Halecania ahtii, endemic to the Russian Far East . Specimen collection requires strict documentation of substrate type (e.g., sandy or siliceous rock), microhabitat conditions (pH, humidity), and geographical coordinates. Voucher specimens must be deposited in herbaria with metadata to ensure reproducibility. Fieldwork protocols should align with biodiversity conservation guidelines to minimize ecological disruption .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for elucidating this compound’s molecular structure. Pairing this with Fourier-Transform Infrared Spectroscopy (FTIR) helps identify functional groups. Thin-Layer Chromatography (TLC) with specific Rf values under standardized solvent systems (e.g., toluene:ethyl acetate:formic acid) provides preliminary identification, while HPLC-DAD ensures purity assessment .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s biosynthesis pathways in lichen symbionts?

Experimental designs should integrate multi-omics approaches:

- Genomic analysis : Identify biosynthetic gene clusters in mycobiont/fotobiont partners via comparative genomics.

- Isotopic labeling : Track carbon flux using ¹³C-labeled precursors in controlled culturing systems.

- Enzyme inhibition assays : Test pathway intermediates using targeted gene knockout or CRISPR-Cas9 editing in model lichens. Validate hypotheses through cross-species comparisons of this compound-producing and non-producing lichens .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. cytotoxic effects)?

Contradictions may arise from variations in extraction methods, lichen subspecies, or assay conditions. To address this:

- Standardized bioassays : Use cell lines (e.g., HEK293 for cytotoxicity) under controlled oxygen levels and serum concentrations.

- Dose-response curves : Compare this compound’s EC50 values across studies, adjusting for purity (≥95% by HPLC).

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies .

Q. What experimental strategies can isolate this compound’s ecological role in lichen communities, given its low natural abundance?

- Microcosm studies : Manipulate this compound concentrations in lichen-microbe co-cultures to observe allelopathic effects.

- Stable Isotope Probing (SIP) : Use ¹⁵N-labeled this compound to trace nitrogen transfer in symbiont networks.

- Field exclusion experiments : Apply molecularly imprinted polymers (MIPs) to selectively bind this compound in situ, monitoring lichen health and microbial diversity changes .

Q. How should researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Retrosynthetic analysis : Break down this compound’s structure into feasible synthons (e.g., polyketide chains).

- Solid-phase synthesis : Optimize reaction conditions (e.g., palladium-catalyzed cross-coupling) for stereochemical fidelity.

- Computational modeling : Use DFT (Density Functional Theory) to predict reactive sites and guide analog design. Validate synthetic yields via LC-MS and compare bioactivity profiles to natural isolates .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent gradients in HPLC, NMR acquisition times) in supplementary materials .

- Ethical sourcing : Adhere to the Nagoya Protocol for lichen collection and genetic resource utilization .

- Data validation : Use triplicate measurements for bioassays and share raw datasets via repositories like Dryad or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.